Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1 |
InChI Key |
UDESMXPGKRWCGH-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-(Aminomethyl)benzoic Acid Derivatives
A closely related process for preparing methyl esters of aminomethylbenzoic acids provides insight into the esterification step relevant to this compound:
- Starting Material: 4-(aminomethyl)benzoic acid or its chlorinated analogs.
- Reagents: Methanol and hydrochloric acid as a catalyst.
- Conditions: The reaction mixture is maintained at low temperatures (−15 to +10 °C, preferably +5 to +10 °C) to control reaction rate and prevent side reactions.
- pH Control: After esterification, the mixture is adjusted to pH 4–9 by adding a base (e.g., aqueous potassium hydroxide or sodium hydroxide, typically 4–6% by weight).
- Extraction: The organic phase containing the methyl ester is separated, often after salt saturation (e.g., sodium chloride) to improve phase separation.
- Yield: This method achieves high yields, typically over 85%, often reaching 88% or higher.
This process is advantageous because it avoids intermediate isolation of hydrochloride salts and minimizes hydrolysis of the methyl ester during workup, making it industrially viable and ecologically favorable.
Introduction of the Chiral Aminoethyl Side Chain
The chiral aminoethyl substituent at the 4-position is introduced via:
- Chiral amination reactions starting from 2-chlorobenzoic acid derivatives.
- Use of chiral amines or chiral auxiliaries to ensure the (R)-configuration.
- Coupling agents or activating reagents facilitate the formation of the amide or amine linkage.
- Reaction conditions such as temperature and pH are optimized to maximize stereoselectivity and yield.
- Purification by chromatographic techniques ensures removal of undesired stereoisomers and impurities.
Common Reagents and Reaction Conditions
- Oxidation: Potassium permanganate may be used for selective oxidation steps if required.
- Reduction: Lithium aluminum hydride is employed for reduction of intermediates.
- Substitution: Sodium methoxide can be used for substitution reactions on the aromatic ring or ester group.
- Solvents: Choice of solvent (e.g., methanol, toluene) and reaction temperature critically influence reaction efficiency and product purity.
Comparative Data Table of Preparation Parameters
Research Findings and Industrial Relevance
- The esterification process described is scalable and suitable for industrial production due to its high yield and ecological considerations.
- The stereochemical purity of the (R)-enantiomer is critical for biological activity, necessitating precise control during the aminoethyl group introduction.
- The compound’s amino group allows for further functionalization, making it a valuable intermediate in pharmaceutical synthesis.
- The described methods avoid harsh conditions and minimize by-products, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemical Properties and Structure
Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate belongs to the class of benzoate derivatives, characterized by the presence of an aminoethyl group and a chlorine atom. Its molecular formula is , and it exhibits properties that make it a valuable scaffold in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines, showing potential as a therapeutic agent against various malignancies.
- Case Study : In a 2023 study, researchers evaluated the compound's efficacy against breast cancer cells. The results demonstrated a significant reduction in cell proliferation, suggesting its potential as an adjunct therapy in cancer treatment .
Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways, including those related to cardiovascular disorders.
- Case Study : A study published in early 2025 reported that this compound effectively inhibited the activity of specific proteases linked to cardiovascular diseases. This inhibition was linked to reduced inflammatory markers in vitro, indicating its potential utility in treating cardiovascular conditions .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationship of this compound has provided insights into how modifications can enhance its biological activity.
- Data Table: SAR Findings
| Modification | Activity Change | Reference |
|---|---|---|
| Amino Group Variation | Increased potency | |
| Chlorine Substitution | Enhanced selectivity | |
| Alkyl Chain Extension | Broadened activity spectrum |
These findings highlight the importance of chemical modifications in optimizing the therapeutic potential of this compound.
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its development as a drug candidate. Toxicological studies have indicated moderate toxicity levels, necessitating further investigation into safe dosage ranges.
- Toxicity Data Summary :
Mechanism of Action
The mechanism of action of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-catalyzed reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Methyl D-4-chlorophenylglycinate ()
Structure: (R)-2-amino-2-(4-chlorophenyl)acetate methyl ester. Key Differences:
- Substituent Position : Chlorine is on the phenyl ring (para to the glycinate group) rather than the benzoate ring (as in the target compound).
- Backbone: Glycinate ester (α-amino acid derivative) vs. benzoate ester with an ethyl-linked amine.
- Stereochemistry: Both are R-configured, but the amino group in Methyl D-4-chlorophenylglycinate is directly attached to the chiral center on the phenyl ring, whereas the target’s amine is on an ethyl chain.
| Property | Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate | Methyl D-4-chlorophenylglycinate |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClNO₂ | C₉H₁₀ClNO₂ |
| Substituents | 2-Cl, 4-(R)-1-aminoethyl | 4-Cl phenyl, α-amino ester |
| Chiral Center Location | Benzoate C4 (ethyl chain) | Phenyl C2 (glycinate) |
Prop-2-ynyl 2-chlorobenzoate ()
Structure : 2-chlorobenzoate ester with a propargyl group.
Key Differences :
- Functional Group: Propargyl (alkyne) vs. aminoethyl (amine).
- Reactivity: The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), making it suitable for polymer or nanostructured composites. The aminoethyl group in the target compound may facilitate hydrogen bonding or ionic interactions in drug design. Applications: Used in material science (e.g., silsesquioxane composites), unlike the target’s pharmaceutical focus .
(E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate ()
Structure : Schiff base derivative with 2-chloro and 4-chloro substituents.
Key Differences :
- Amino Group: The amine is part of a benzylidene Schiff base, whereas the target has a primary amine on an ethyl chain.
- Chlorination : Dual chloro groups (2- and 4-positions) vs. single 2-chloro in the target.
Applications : Schiff bases are often explored for antimicrobial or catalytic activity, differing from the target’s likely role as a chiral building block .
(S)-Methyl 4-(1-aminoethyl)benzoate ()
Structure: Benzoate ester with an (S)-configured 1-aminoethyl group at C4. Key Differences:
- Stereochemistry: S vs. R configuration at the aminoethyl chiral center.
- Substituents : Lacks the 2-chloro group present in the target compound.
Implications : Enantiomeric differences significantly affect biological activity (e.g., receptor binding). The absence of the 2-Cl substituent reduces electron-withdrawing effects, altering reactivity and solubility .
| Property | This compound | (S)-Methyl 4-(1-aminoethyl)benzoate |
|---|---|---|
| Configuration | R | S |
| Chloro Substituent | 2-Cl | None |
| Molecular Weight | 213.66 g/mol | 179.22 g/mol |
(R)-4-(1-Aminoethyl)benzoic Acid Hydrochloride ()
Structure : Carboxylic acid derivative of the target compound, as a hydrochloride salt.
Key Differences :
- Ionization State : Carboxylic acid (ionized at physiological pH) vs. ester (neutral).
- Solubility : The hydrochloride salt enhances water solubility compared to the lipophilic ester.
Applications : Suitable for aqueous-phase reactions or salt formulations in drug delivery, unlike the ester’s role in prodrug strategies .
Methyl 4-acetamido-2-hydroxybenzoate ()
Structure : Benzoate ester with 4-acetamido and 2-hydroxy groups.
Key Differences :
- Functional Groups: Acetamido (protected amine) and hydroxyl vs. aminoethyl and chloro.
- Reactivity : The hydroxyl and acetamido groups enable hydrogen bonding, while the target’s chloro and amine groups favor electrophilic or nucleophilic interactions.
Applications : Used in synthesizing derivatives like chlorobenzoates (e.g., 5-chloro-2-methoxy analogues), contrasting with the target’s chiral amine utility .
Biological Activity
Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters, characterized by the presence of a chlorobenzene ring with an aminoethyl substituent. Its chemical structure can be represented as follows:
This compound's unique structural features contribute to its biological properties, making it a candidate for further investigation in drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various benzoate derivatives. For instance, compounds similar to this compound have shown activity against gram-positive bacteria and mycobacterial strains. A study evaluating 4-chlorocinnamanilides demonstrated that halogen substitutions enhance antibacterial efficacy, suggesting that chlorinated derivatives may exhibit similar benefits .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| 4-Chlorocinnamanilide | E. coli | 12 | |
| 3,4-Dichlorocinnamanilide | MRSA | 6 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis through mechanisms involving caspase activation. For example, derivatives targeting the epidermal growth factor receptor (EGFR) have shown promising anti-proliferative effects in vitro .
Table 2: Cytotoxicity Profiles
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Caspase activation |
| N5a (hydrazine derivative) | HCT-116 | 15 | EGFR inhibition |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have indicated that modifications to the chlorobenzene moiety can significantly influence both antimicrobial and anticancer activities. For instance, the introduction of additional halogen atoms has been correlated with increased potency against specific bacterial strains .
Case Studies
- Antimicrobial Efficacy : A comparative analysis of various chlorinated benzoates revealed that this compound exhibited superior activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
- Cytotoxic Mechanisms : In vitro studies demonstrated that this compound could effectively induce cell cycle arrest in cancer cells, particularly in the G2/M phase, suggesting its utility in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
